molecular formula C9H16ClNO3 B2925824 8-Amino-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride CAS No. 2094589-30-5

8-Amino-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride

Cat. No.: B2925824
CAS No.: 2094589-30-5
M. Wt: 221.68
InChI Key: NYHRUTBRSPIFEC-UHFFFAOYSA-N
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Description

8-Amino-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H15NO3·HCl. It is a hydrochloride salt derived from 8-amino-5-oxaspiro[3.5]nonane-2-carboxylic acid, which is a spirocyclic compound featuring an oxirane ring fused to a cyclohexane ring. This compound is of interest in various scientific research applications due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. The reaction conditions often require the use of strong acids or bases, and the reaction temperature and time are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 8-Amino-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted derivatives where the amino or carboxylic acid groups have been modified.

Scientific Research Applications

Chemistry: In chemistry, 8-Amino-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding. It may be used as a tool compound to investigate biological pathways and mechanisms.

Medicine: The compound has shown promise in medicinal chemistry, where it may be used as a lead compound for the development of new drugs. Its structural features and biological activities make it a candidate for further drug discovery and development.

Industry: In industry, this compound may be used in the production of specialty chemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism by which 8-Amino-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride exerts its effects depends on its specific biological target. The compound may interact with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride

  • Other spirocyclic compounds with similar functional groups

Uniqueness: 8-Amino-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride is unique due to its specific structural features, including the presence of the oxirane ring and the amino group in the spirocyclic framework. These features contribute to its distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

8-amino-5-oxaspiro[3.5]nonane-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c10-7-1-2-13-9(5-7)3-6(4-9)8(11)12;/h6-7H,1-5,10H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHRUTBRSPIFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CC1N)CC(C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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